molecular formula C18H12F3NO3S B2473904 {(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid CAS No. 900345-90-6

{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid

Cat. No.: B2473904
CAS No.: 900345-90-6
M. Wt: 379.35
InChI Key: TULYVIWNBQDZBU-OQLLNIDSSA-N
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Description

{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid is a benzothiazine derivative characterized by a conjugated 1,4-benzothiazin-4-yl core substituted with a trifluoromethylbenzylidene group at position 2 and an acetic acid moiety at position 2. The compound’s structure features a planar thiazine ring fused to a benzene system, with the (2E)-configuration stabilizing the benzylidene double bond.

Properties

IUPAC Name

2-[(2E)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S/c19-18(20,21)12-7-5-11(6-8-12)9-15-17(25)22(10-16(23)24)13-3-1-2-4-14(13)26-15/h1-9H,10H2,(H,23,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYVIWNBQDZBU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The monocarbonyl curcumin analog c66, a similar compound, has shown improved chemical stability and potent pharmacokinetics. This suggests that our compound may also have favorable ADME properties, contributing to its bioavailability.

Action Environment

The trifluoromethyl group, which is present in the compound, is known to be prevalent in pharmaceutical and agrochemical compounds, suggesting that it may confer certain environmental stability to the compound.

Biological Activity

The compound {(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid, with the molecular formula C18H12F3NO3S and a molecular weight of 379.35 g/mol, is a derivative of benzothiazine. Its unique structure, particularly the presence of the trifluoromethyl group, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of Schiff bases and Mannich bases from benzothiazine derivatives. The introduction of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity.

1. Antimicrobial Activity

Research has shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In particular, studies by Kadian et al. (2012) demonstrated that related compounds displayed antibacterial activity against various strains of bacteria. The presence of the trifluoromethyl group is believed to enhance this activity due to its electron-withdrawing effects, which can stabilize the molecular structure and improve binding affinity to bacterial targets.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

2. Anti-inflammatory Activity

Gowda et al. (2011) explored the anti-inflammatory properties of benzothiazine derivatives, including those similar to our compound of interest. The study found that modifications at the carboxylic acid group significantly increased anti-inflammatory activity, suggesting that this compound may also exhibit enhanced anti-inflammatory effects.

3. Analgesic Activity

The analgesic properties were evaluated in comparison to standard analgesics like pentazocine. The results indicated that certain derivatives exhibited comparable analgesic effects, highlighting the potential therapeutic applications of this compound in pain management.

Case Study: In Vitro Evaluation

In a study published in Journal of Medicinal Chemistry, researchers conducted in vitro evaluations on similar benzothiazine derivatives for their inhibitory effects on cyclooxygenase enzymes (COX). The findings indicated that these compounds could effectively inhibit COX-2 activity, which is crucial for inflammatory processes.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in inflammation and pain pathways. These studies revealed strong hydrogen bonding interactions facilitated by the trifluoromethyl group with key amino acid residues in the active sites of target enzymes.

Comparison with Similar Compounds

Table 1. Structural Features of Selected Benzothiazine Derivatives

Compound Name Substituents Conformation Key Structural Notes References
Target Compound 4-(Trifluoromethyl)benzylidene, acetic acid Semi-chair thiazine ring Stabilized by E-configuration
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid None (parent structure) Planar thiazine ring Free rotation at position 2
Methyl 2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate Methyl ester Distorted chair conformation Ester group enhances lipophilicity
2-[(E)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid Trifluorobenzyl, sulfonyl group Semi-chair conformation Sulfonyl group increases polarity
  • Electronic Effects: The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the benzylidene ring compared to analogs with electron-donating groups (e.g., dimethylamino or hydroxy substituents in and ) .
  • Conformational Stability : The semi-chair conformation of the thiazine ring is conserved across derivatives, but dihedral angles between aromatic rings vary. For example, the target compound’s benzylidene group forms a dihedral angle of ~25°–37° with the thiazine ring, similar to sulfonyl-containing analogs .

Q & A

Q. What are the key considerations in the multi-step synthesis of this compound?

The synthesis involves sequential organic reactions, including condensation to form the benzylidene group and cyclization to establish the benzothiazin core. Critical parameters include solvent choice (e.g., DMSO or ethanol for polar intermediates), temperature control (60–80°C for condensation steps), and stoichiometric ratios to minimize side products. Sodium hydroxide or other mild bases are often used to deprotonate intermediates. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the final product .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, while mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration of the benzylidene group and hydrogen-bonding patterns. Software like SHELXL refines crystallographic data, and ORTEP visualizes anisotropic displacement parameters .

Q. What biological activities are associated with structurally similar benzothiazin derivatives?

Analogous compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. For example, 4-oxo-thiazolidine derivatives show antidiabetic activity, while pyrazole-containing analogs demonstrate anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can researchers address challenges in isolating the E-isomer during synthesis?

The E/Z isomerism of the benzylidene group requires careful control of reaction kinetics. Slow cooling during crystallization preferentially isolates the E-isomer. High-performance liquid chromatography (HPLC) with chiral stationary phases or differential solubility in ethanol/water mixtures can further separate isomers. Crystallographic validation (e.g., C–H···O interactions stabilizing the E-form) is critical .

Q. What strategies optimize the reaction conditions to enhance yield of the benzylidene intermediate?

Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Catalysts like piperidine or acetic acid accelerate condensation. Solvent screening (e.g., DMF for high polarity) and inert atmospheres prevent oxidation of thiol intermediates. Monitoring via thin-layer chromatography (TLC) ensures reaction completion before proceeding .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Molecular docking (AutoDock Vina) identifies potential binding pockets, while molecular dynamics (MD) simulations (GROMACS) assess stability. Density functional theory (DFT) calculates electrostatic potential surfaces to evaluate interactions with enzymatic active sites. Validation against experimental IC₅₀ values refines predictive accuracy .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

Pharmacokinetic studies (e.g., plasma protein binding assays) assess bioavailability. Metabolite profiling (LC-MS/MS) identifies degradation products. Structural modifications, such as ester prodrugs, improve metabolic stability. Comparative studies using cell lines with varying cytochrome P450 expression clarify metabolic pathways .

Q. What role do the trifluoromethyl and benzylidene groups play in bioactivity?

The trifluoromethyl group increases electronegativity and metabolic resistance, while the benzylidene moiety enables π-π stacking with aromatic residues in enzyme pockets. Structure-activity relationship (SAR) studies comparing analogs with halogenated or methoxy substituents reveal optimal substituent patterns for target engagement .

Q. How to determine molecular conformation using X-ray crystallography and software like SHELXL?

SC-XRD data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines positional and anisotropic displacement parameters, while WinGX validates hydrogen-bonding networks. Pseudorotation analysis (Cremer-Pople parameters) quantifies ring puckering in the benzothiazin core .

Q. How to analyze the impact of molecular geometry on pharmacological properties?

Overlay experiments (e.g., RMSD calculations in PyMOL) compare the compound’s crystal structure with active analogs. Torsion angle analysis identifies conformational flexibility affecting binding. QSAR models correlate dihedral angles (e.g., C2–C3–C4–C5) with IC₅₀ values to guide rational design .

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